![molecular formula C20H18ClNO4 B14295090 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate CAS No. 113407-74-2](/img/structure/B14295090.png)
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate is a heterocyclic compound that belongs to the class of pyridoindolium salts. This compound is known for its unique structural features, which include a fused pyridine and indole ring system with a phenyl group at the 8-position and two methyl groups at the 10-position. The perchlorate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents.
Métodos De Preparación
The synthesis of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate typically involves the condensation of 8,10,10-trimethyl-10H-pyrido[1,2-a]indolium perchlorate with indole-3-carbaldehyde in the presence of piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product as a precipitate. The solid product is then filtered and recrystallized from a mixture of methanol and acetonitrile to obtain pure orange crystals .
Análisis De Reacciones Químicas
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include piperidine, ethanol, methanol, acetonitrile, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a photosensitive dye, fluorescent whitener, and organic light-guide sensitizer.
Biology and Medicine: The compound’s ability to interact with biological molecules makes it a potential candidate for studying biological processes and developing new therapeutic agents.
Industry: The compound’s stability and solubility in various solvents make it useful in industrial applications, such as the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate involves its interaction with molecular targets through various pathways. The compound’s cationic nature allows it to interact with negatively charged biological molecules, such as DNA and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparación Con Compuestos Similares
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate can be compared with other similar compounds, such as:
8-[2-(1H-indol-3-yl)vinyl]-10,10-dimethyl-10H-pyrido[1,2-a]indolium perchlorate: This compound has a similar pyridoindolium structure but with a vinyl group at the 8-position instead of a phenyl group.
6-(4-substituted styryl)-8-(4-substituted phenyl)-10,10-dimethyl-10H-pyrido[1,2-a]indolium salts: These compounds have various substituents on the phenyl and styryl groups, leading to different chemical and physical properties.
Propiedades
Número CAS |
113407-74-2 |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
10,10-dimethyl-8-phenylpyrido[1,2-a]indol-5-ium;perchlorate |
InChI |
InChI=1S/C20H18N.ClHO4/c1-20(2)17-10-6-7-11-18(17)21-13-12-16(14-19(20)21)15-8-4-3-5-9-15;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QZRVIBPGVAOPIE-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2=CC=CC=C2[N+]3=C1C=C(C=C3)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



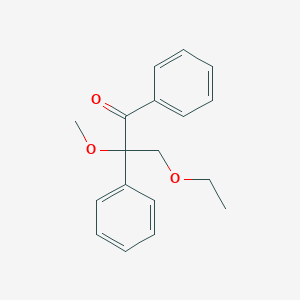
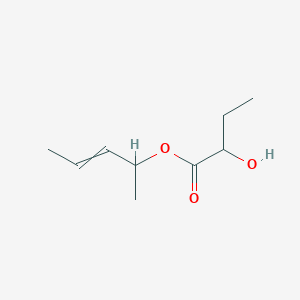
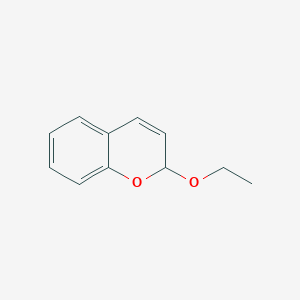



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
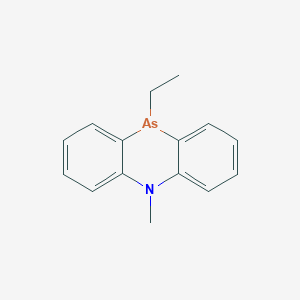
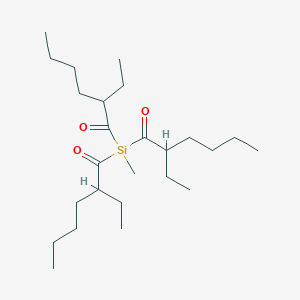

![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
